Bienvenue dans la boutique en ligne BenchChem!

proto-oncogene mbcl-2 beta protein

BCL-2 isoform identification western blot validation protein characterization

The proto-oncogene mbcl-2 beta protein (CAS 114100-40-2) is the mouse 22-kDa splice variant of the B-cell lymphoma 2 (BCL-2) gene, produced by alternative splicing that alters its carboxyl terminus relative to the canonical 26-kDa BCL-2 alpha isoform. As a member of the BCL-2 family of apoptosis regulators, the beta isoform retains all four BCL-2 homology (BH1-BH4) domains but lacks a C-terminal hydrophobic transmembrane segment, resulting in a predominantly cytosolic localization rather than the mitochondrial outer membrane association characteristic of functional anti-apoptotic BCL-2 family members.

Molecular Formula C8H7N3O
Molecular Weight 0
CAS No. 114100-40-2
Cat. No. B1167166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameproto-oncogene mbcl-2 beta protein
CAS114100-40-2
Synonymsproto-oncogene mbcl-2 beta protein
Molecular FormulaC8H7N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proto-Oncogene mbcl-2 Beta Protein (CAS 114100-40-2): A Structurally Distinct, Functionally Divergent BCL-2 Isoform for Apoptosis Research


The proto-oncogene mbcl-2 beta protein (CAS 114100-40-2) is the mouse 22-kDa splice variant of the B-cell lymphoma 2 (BCL-2) gene, produced by alternative splicing that alters its carboxyl terminus relative to the canonical 26-kDa BCL-2 alpha isoform [1]. As a member of the BCL-2 family of apoptosis regulators, the beta isoform retains all four BCL-2 homology (BH1-BH4) domains but lacks a C-terminal hydrophobic transmembrane segment, resulting in a predominantly cytosolic localization rather than the mitochondrial outer membrane association characteristic of functional anti-apoptotic BCL-2 family members [2]. This structural divergence confers a unique interaction profile: the beta isoform exhibits differential binding to pro-apoptotic partners—including a selective capacity to bind BID that is absent in BCL-2 alpha—while remaining incapable of functional interaction with the core apoptotic effectors BAX and BAK [2][3]. These features position mbcl-2 beta as a functionally specialized isoform whose activity is context-dependent, with data showing both a lack of anti-apoptotic function in classic survival assays and a distinct role in linking extrinsic and intrinsic apoptotic pathways [2][3].

Why Generic BCL-2 Substitution Fails: Critical Functional and Localization Differences of the mbcl-2 Beta Isoform


Substituting the proto-oncogene mbcl-2 beta protein with the canonical BCL-2 alpha isoform or other anti-apoptotic BCL-2 family members such as BCL-XL or MCL-1 introduces significant experimental confounders. The beta isoform is not merely a truncated version of BCL-2 alpha but a functionally divergent protein with distinct subcellular localization and a fundamentally different interaction repertoire [1]. The 22-kDa beta isoform is predominantly cytosolic, lacking the transmembrane domain necessary for mitochondrial outer membrane insertion, whereas the 26-kDa alpha isoform stably integrates into mitochondrial and endoplasmic reticulum membranes where it actively sequesters BAX and BAK to block apoptosis [1]. Crucially, BCL-2 beta exhibits a unique ability to bind the cytosolic pro-apoptotic protein BID—a function absent in BCL-2 alpha—which may position it as a cytosolic counterpart to the BID-mediated extrinsic-to-intrinsic apoptotic signaling axis [2]. In functional assays, BCL-2 alpha markedly prolongs cell survival following cytokine withdrawal, while BCL-2 beta provides no survival benefit under identical conditions [1]. Conversely, in mouse embryonic stem cells, both isoforms enhance differentiation and survival under serum-free conditions, yet only BCL-2 alpha maintains long-term pluripotency, demonstrating context-dependent functional divergence [3]. These differences preclude generic interchangeability.

Quantitative Evidence Guide: Verifiable Differentiation of the mbcl-2 Beta Protein Against Structural and Functional Analogs


Molecular Weight Differentiation: 22 kDa (Beta) vs 26 kDa (Alpha) Confirms Isoform Identity

The proto-oncogene mbcl-2 beta protein has a calculated molecular mass of 22 kDa (205 amino acids), which is 4 kDa smaller than the BCL-2 alpha isoform at 26 kDa (239 amino acids). The two isoforms are identical across the first 195 amino acids, with the beta isoform differing exclusively at the carboxyl terminus due to alternative splicing of the BCL-2 transcript [1]. This size differential provides unambiguous identification in SDS-PAGE and western blot applications, enabling researchers to verify isoform identity rather than relying on pan-BCL-2 detection that cannot distinguish between functional and non-functional variants [1][2].

BCL-2 isoform identification western blot validation protein characterization

Subcellular Localization: Cytosolic (Beta) vs Membrane-Bound (Alpha) Determined by Cell Fractionation

Cell fractionation experiments demonstrate a stark localization difference: the p22-Bcl-2-beta protein resides predominantly in the cytosolic fraction, whereas Bcl-2-alpha is found exclusively in heavy membrane fractions that co-purify with the inner mitochondrial membrane marker F1-beta-ATPase [1]. In the IL-3-dependent hematopoietic cell line 32D, much of the BCL-2 beta protein appeared in the cytosol following subcellular fractionation into crude heavy membrane, light membrane, nuclei, and cytosolic preparations, while BCL-2 alpha and a Bcl-2/IL-2R chimeric protein were found exclusively in membrane fractions [1]. This differential is confirmed by the finding that Bcl-2 alpha is active and membrane-bound, but Bcl-2 beta is inactive and cytosolic, a distinction attributed to the absence of the C-terminal hydrophobic transmembrane domain [2].

subcellular fractionation mitochondrial localization BCL-2 membrane association

Functional Activity in Apoptosis: Beta Isoform Fails to Prolong Cell Survival in IL-3 Withdrawal Assay

In a direct functional comparison using the IL-3-dependent murine hematopoietic cell line 32D, expression of p26-Bcl-2-alpha markedly prolonged cell survival following IL-3 withdrawal, whereas expression of p22-Bcl-2-beta did not extend the survival of 32D cells when cultured in the absence of IL-3 [1]. The restoration of function when a heterologous transmembrane domain was fused to the BCL-2 beta open reading frame confirms that the lack of anti-apoptotic activity is directly attributable to the absence of the C-terminal membrane-anchoring sequence, not to defects in the BH domain region [1]. Additionally, the beta isoform cannot modulate mitochondrial outer membrane permeabilization (MOMP), the critical commitment step in intrinsic apoptosis, as it lacks the ability to interact with BAX and BAK and cannot access mitochondrial membranes [1].

apoptosis regulation IL-3 withdrawal assay cell survival assay BCL-2 functional assay

Differential Protein Interaction Profile: BCL-2 Beta Selectively Binds BID, a Function Absent in BCL-2 Alpha

Co-immunoprecipitation studies reveal a functionally significant interaction difference: both BCL-2 alpha and BCL-2 beta splice variants bind to the pro-apoptotic proteins Bad and Bax, but BCL-2 beta, and not BCL-2 alpha, is able to bind to the pro-apoptotic protein Bid, which is localized in the cytoplasm [1]. BID is a critical BH3-only protein that serves as a molecular linker transmitting extrinsic apoptotic signals (e.g., from death receptors) into the intrinsic mitochondrial pathway through its cleavage to truncated tBID [1]. BCL-2 beta overexpression also resulted in increased chemoresistance to different cytotoxic drugs in vitro, with an effect that was stronger than that observed with BCL-2 alpha overexpression [1]. This suggests that while BCL-2 beta is functionally inactive in the classic mitochondrial apoptosis pathway, it has a distinct cytosolic anti-apoptotic role involving BID sequestration.

BID binding co-immunoprecipitation BCL-2 protein interaction extrinsic apoptosis pathway

Differential Capacity for Embryonic Stem Cell Pluripotency Maintenance: BCL-2 Alpha, but Not Beta, Sustains Long-Term ESC Self-Renewal

In mouse embryonic stem cells (mESCs), both Bcl-2 alpha and Bcl-2 beta enhance differentiation efficiency and improve survival and growth under serum-free conditions [1]. However, a critical functional difference emerged: only Bcl-2 alpha could maintain the long-term expansion and pluripotency of ESCs cultured in serum-free medium, whereas Bcl-2 beta could not sustain pluripotency under these conditions [1]. Despite their structural difference, both isoforms exhibited similar subcellular localization in mESCs, indicating that the functional divergence in pluripotency maintenance is not solely attributable to differential membrane association in this cellular context [1]. The functional effect of Bcl-2 alpha was also more potent than that of Bcl-2 beta across all measured parameters of ESC growth and survival [1].

embryonic stem cells pluripotency maintenance serum-free culture BCL-2 isoform function

BCL-2-Targeted Inhibitor Selectivity: Implications for Beta Isoform as a Selectivity Control

Modern BCL-2-targeted therapeutics exhibit exquisite selectivity for the BCL-2 protein over closely related anti-apoptotic family members. Venetoclax (ABT-199) demonstrates a Ki of <0.01 nM for BCL-2 in cell-free assays with >4800-fold selectivity over BCL-XL and BCL-W, and no measurable activity against MCL-1 [1]. Similarly, the clinical-stage inhibitor S55746 (BCL201) exhibits a Ki of 1.3 nM for BCL-2 with 70-400-fold selectivity over BCL-XL and no significant binding to MCL-1 or BFL-1 . These selectivity profiles underscore that BCL-2 family proteins possess distinct binding groove architectures that enable isoform-specific targeting—a principle that extends to the beta isoform, whose altered C-terminus and cytosolic localization raise the question of whether selective inhibitors designed against the membrane-bound alpha isoform engage the cytosolic beta isoform with equal potency. The beta isoform thus serves as a critical selectivity control in inhibitor development, as its distinct conformation and subcellular context may alter drug accessibility and binding kinetics.

BCL-2 inhibitor venetoclax BH3 mimetic drug selectivity S55746

Optimal Research and Industrial Applications for Proto-Oncogene mbcl-2 Beta Protein Based on Verified Differentiation Evidence


Negative Control for Mitochondrial Apoptosis Assays: Validating Membrane-Dependence of Anti-Apoptotic Function

The mbcl-2 beta protein is the ideal negative control for experiments designed to interrogate the membrane-dependence of BCL-2 anti-apoptotic function. As demonstrated by Tanaka et al., BCL-2 beta fails to prolong survival of IL-3-deprived 32D cells, in stark contrast to BCL-2 alpha, which markedly extends survival [1]. This binary functional difference, grounded in the beta isoform's cytosolic localization, allows researchers to distinguish between membrane-dependent survival signaling and potential membrane-independent effects. Any anti-apoptotic activity observed with BCL-2 alpha but absent with BCL-2 beta can be confidently attributed to membrane-associated functions.

Dissecting the BID-Mediated Extrinsic-to-Intrinsic Apoptosis Signaling Axis

The unique ability of BCL-2 beta to bind the cytosolic pro-apoptotic protein BID—a function absent in BCL-2 alpha—positions this isoform as the reagent of choice for studying the BID-dependent linkage between extrinsic death receptor signaling and intrinsic mitochondrial apoptosis [1]. Researchers investigating how BID transmits apoptotic signals can use BCL-2 beta as a cytosolic BID-sequestering agent without the confounding mitochondrial membrane interactions of BCL-2 alpha, enabling cleaner dissection of the BID-to-tBID conversion pathway and its regulation.

Embryonic Stem Cell Pluripotency Studies: Separating Survival from Self-Renewal Functions

In mouse ESC research, both BCL-2 isoforms enhance survival under serum-free conditions, but only BCL-2 alpha maintains long-term pluripotency [1]. The mbcl-2 beta protein thus provides a precise tool for uncoupling the survival-promoting function of BCL-2 from its pluripotency-maintaining function. By comparing ESC cultures expressing BCL-2 alpha versus BCL-2 beta under identical serum-free conditions, researchers can identify gene expression programs and signaling networks specifically required for pluripotency maintenance that are independent of general cell survival.

Isoform-Selective Inhibitor Profiling and BH3-Mimetic Development

Given that clinical BCL-2 inhibitors such as Venetoclax (Ki <0.01 nM) and S55746 (Ki = 1.3 nM) demonstrate high selectivity for BCL-2 over BCL-XL (>4800-fold and 70-400-fold, respectively) [1], the structurally distinct BCL-2 beta isoform offers a critical counter-screen for evaluating inhibitor binding to alternative BCL-2 conformations. Since these inhibitors were developed against the membrane-associated alpha isoform, testing their binding affinity and inhibitory activity against the cytosolic, C-terminally truncated beta isoform can reveal conformational selectivity determinants essential for next-generation isoform-specific BH3 mimetics.

Quote Request

Request a Quote for proto-oncogene mbcl-2 beta protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.